

# A Comprehensive Technical Guide to 4,5-Dimethyl-1H-imidazole hydrochloride

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## Compound of Interest

Compound Name: 4,5-Dimethyl-1H-imidazole  
hydrochloride

Cat. No.: B1356284

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CAS Number: 53316-51-1

This technical guide provides an in-depth overview of **4,5-Dimethyl-1H-imidazole hydrochloride**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical and physical properties, synthesis, potential biological activities, and safety information.

## Chemical and Physical Properties

**4,5-Dimethyl-1H-imidazole hydrochloride** is the salt form of 4,5-Dimethyl-1H-imidazole. The addition of hydrochloric acid increases its polarity and aqueous solubility, which can be advantageous for certain experimental applications. The properties of the free base, 4,5-Dimethyl-1H-imidazole (CAS Number: 2302-39-8), provide a foundation for understanding the characteristics of its hydrochloride salt.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole

| Property          | Value                                        |
|-------------------|----------------------------------------------|
| Molecular Formula | C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> |
| Molecular Weight  | 96.13 g/mol                                  |
| Melting Point     | 121-122 °C                                   |
| Boiling Point     | 284.3 ± 9.0 °C at 760 mmHg                   |
| Density           | 1.0 ± 0.1 g/cm <sup>3</sup>                  |
| Flash Point       | 151.0 ± 5.1 °C                               |
| pKa               | 15.26 ± 0.10 (Predicted)                     |
| LogP              | 0.76                                         |
| Water Solubility  | Soluble                                      |

Table 2: Properties of **4,5-Dimethyl-1H-imidazole hydrochloride**

| Property          | Value                                          |
|-------------------|------------------------------------------------|
| CAS Number        | 53316-51-1                                     |
| Molecular Formula | C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> |
| Molecular Weight  | 132.59 g/mol                                   |
| Appearance        | White to off-white crystalline solid           |
| Solubility        | Soluble in water                               |

## Synthesis and Experimental Protocols

The synthesis of **4,5-Dimethyl-1H-imidazole hydrochloride** is typically a two-step process involving the initial synthesis of the free base, 4,5-Dimethyl-1H-imidazole, followed by its conversion to the hydrochloride salt.

## Experimental Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole

A common and efficient method for the synthesis of 4,5-disubstituted imidazoles is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonia source. For 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) and formamide can be used as key starting materials.

### Materials:

- Diacetyl (2,3-butanedione)
- Formamide
- Ammonium acetate
- Glacial acetic acid (optional, as solvent)
- Sodium hydroxide solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

### Procedure:

- In a round-bottom flask, combine equimolar amounts of diacetyl and an excess of formamide. Ammonium acetate can be added as a source of ammonia. The reaction can be carried out neat or in a solvent such as glacial acetic acid.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Neutralize the reaction mixture with a sodium hydroxide solution.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-Dimethyl-1H-imidazole.
- The crude product can be purified by recrystallization or column chromatography.

## Experimental Protocol 2: Preparation of 4,5-Dimethyl-1H-imidazole hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

- 4,5-Dimethyl-1H-imidazole (synthesized as described above)
- Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
- Anhydrous diethyl ether or isopropanol
- Standard laboratory glassware

Procedure:

- Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

- Dry the resulting solid under vacuum to obtain **4,5-Dimethyl-1H-imidazole hydrochloride**.

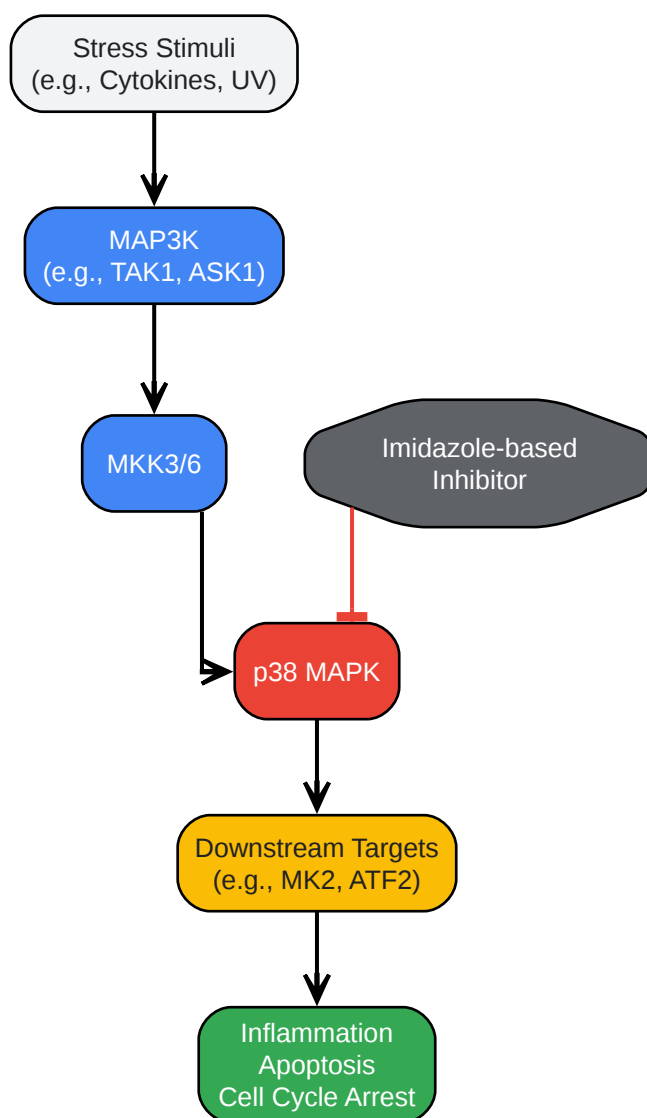
## Potential Biological Activities and Signaling Pathways

The imidazole moiety is a common scaffold in many biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. While specific biological data for **4,5-Dimethyl-1H-imidazole hydrochloride** is limited in publicly available literature, its structural similarity to other imidazole-based compounds suggests potential interactions with key cellular signaling pathways.

Imidazole derivatives have been identified as inhibitors of important signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.<sup>[1][2][3][4][5]</sup> These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.<sup>[1][3][4][5][6]</sup>

### p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

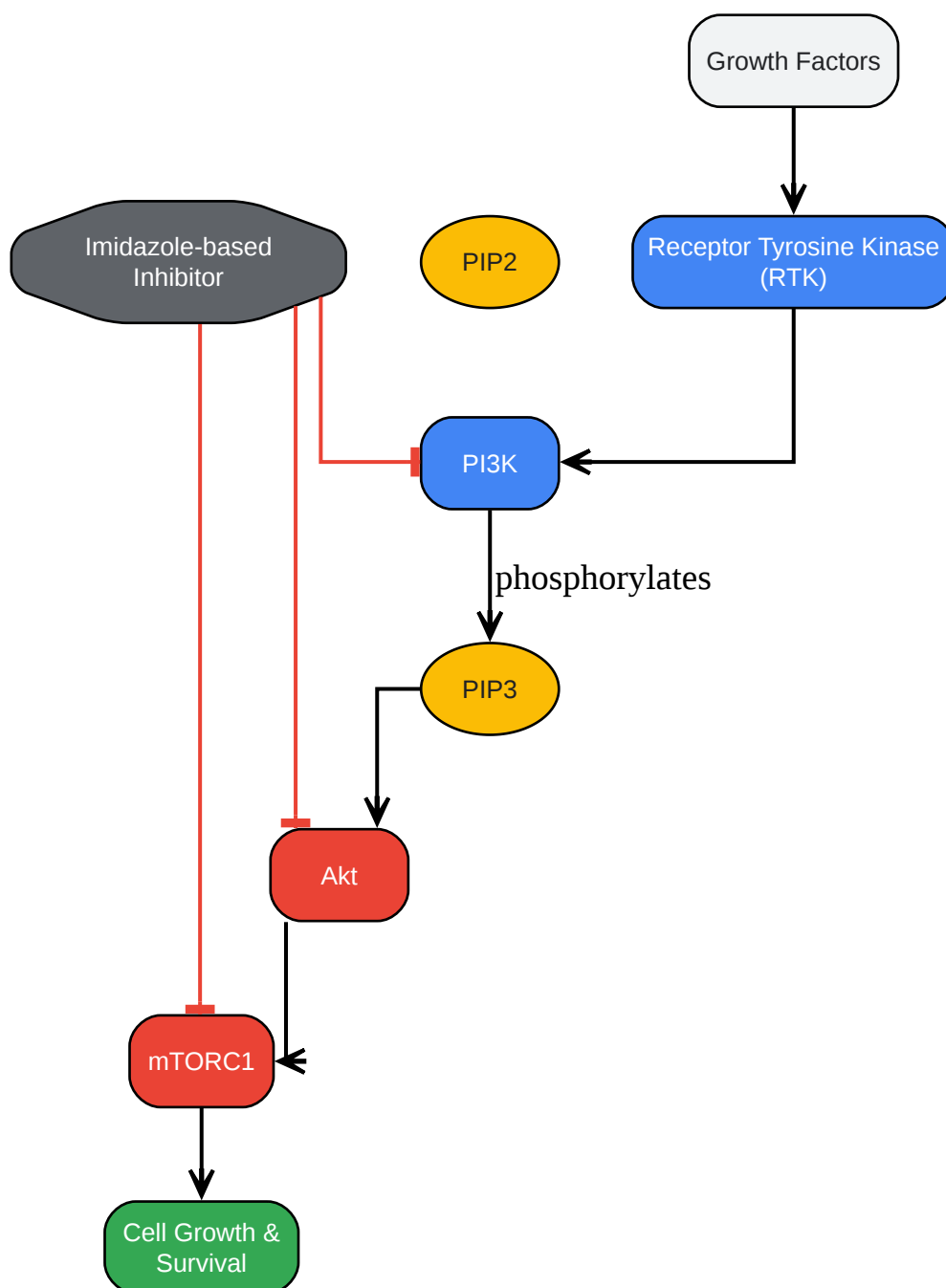


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Caption: Potential inhibition of the p38 MAPK pathway by imidazole-based compounds.

## PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.<sup>[1][3][4][6]</sup>



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Caption: Potential points of inhibition in the PI3K/Akt/mTOR pathway by imidazole derivatives.

## Applications in Research and Drug Development

**4,5-Dimethyl-1H-imidazole hydrochloride** can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.

Its imidazole core provides a versatile scaffold for structural modifications to optimize binding to biological targets. Given the known activities of other imidazole-containing compounds, this molecule could be explored for its potential as an inhibitor of kinases, a ligand for various receptors, or as an antimicrobial agent.<sup>[7][8]</sup>

## Safety and Handling

Imidazole derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, eye and skin protection, as well as adequate ventilation, are recommended when working with this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

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